
2-Methyl-4-(propylamino)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(propylamino)butan-2-ol is an organic compound with the molecular formula C8H19NO It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to three other carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-4-(propylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-butanol with propylamine under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Another method involves the use of Grignard reagents. For example, the reaction of 2-methyl-2-butanone with propylmagnesium bromide, followed by hydrolysis, can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are often employed to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(propylamino)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-4-(propylamino)butan-2-one
Reduction: 2-Methyl-4-(propylamino)butane
Substitution: 2-Methyl-4-(propylamino)butyl chloride or bromide
Applications De Recherche Scientifique
2-Methyl-4-(propylamino)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(propylamino)butan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The propylamino group can interact with biological receptors or enzymes, influencing biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-butanol
- 2-Methyl-4-(methylamino)butan-2-ol
- 2-Methyl-4-(ethylamino)butan-2-ol
Uniqueness
2-Methyl-4-(propylamino)butan-2-ol is unique due to the presence of both a tertiary alcohol and a propylamino group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Propriétés
Formule moléculaire |
C8H19NO |
|---|---|
Poids moléculaire |
145.24 g/mol |
Nom IUPAC |
2-methyl-4-(propylamino)butan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-4-6-9-7-5-8(2,3)10/h9-10H,4-7H2,1-3H3 |
Clé InChI |
QIMIUVLKMKTXHD-UHFFFAOYSA-N |
SMILES canonique |
CCCNCCC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


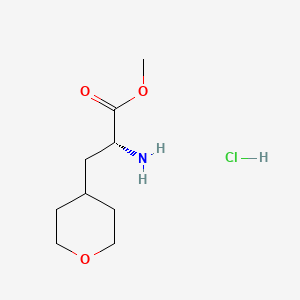
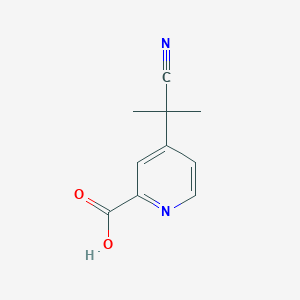
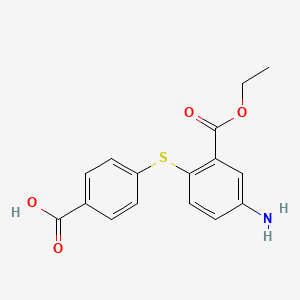
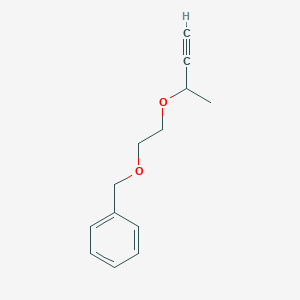
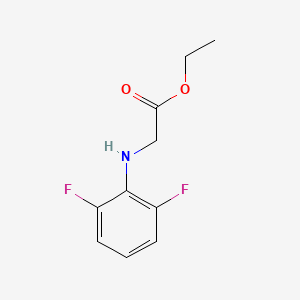
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13892265.png)
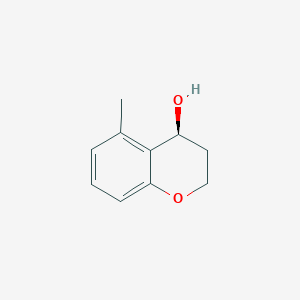
![N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide](/img/structure/B13892278.png)


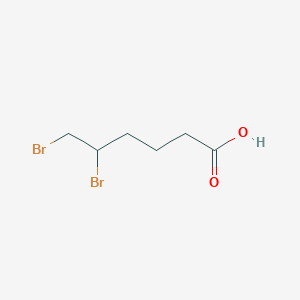
![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13892298.png)
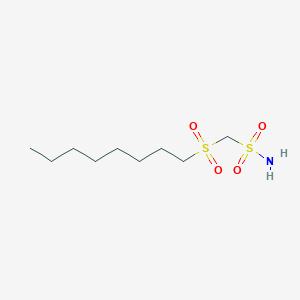
![tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane](/img/structure/B13892333.png)
